molecular formula C9H6Br2N2O2 B1405526 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1427460-90-9

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1405526
CAS No.: 1427460-90-9
M. Wt: 333.96 g/mol
InChI Key: AGSFTASOGGIOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a specialized chemical reagent designed for research and development applications. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its significant and wide-ranging biological activities . The molecular structure incorporates a carboxylic acid functional group and two bromine atoms, making it a versatile and multifunctional intermediate for constructing complex molecules via various cross-coupling reactions and further synthetic transformations. The imidazo[1,2-a]pyridine core is present in numerous marketed drugs and bioactive molecules, with derivatives demonstrating anticancer, antibacterial, antiviral, and anti-inflammatory properties, among others . This particular compound, with its bromine substituents and carboxylic acid handle, is primarily of value as a key building block for the synthesis of more complex target molecules in drug discovery campaigns and for the exploration of structure-activity relationships (SAR). It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-4-5(10)2-6(11)8-12-7(9(14)15)3-13(4)8/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSFTASOGGIOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC(=CN12)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186169
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-90-9
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 20 μmol/L, demonstrating potent activity compared to standard antibiotics like cefotaxime .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. In studies using the MTT assay, the compound exhibited moderate to potent cytotoxicity with IC50 values indicating significant growth inhibition of tumor cells. The structure-activity relationship (SAR) analyses suggest that specific substituents on the imidazo[1,2-a]pyridine scaffold enhance its anticancer efficacy .

Neuropharmacological Potential

Imidazo[1,2-a]pyridines are being explored for their potential as neuroprotective agents and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of an exocyclic amine into the structure has been shown to improve binding affinity to adenosine receptors, which are critical in modulating neurotransmission and neuroinflammation. This suggests that derivatives of this compound could serve as promising candidates for further development in neuropharmacology .

Case Studies and Experimental Findings

StudyApplicationFindings
AntimicrobialCompounds showed MIC values between 4–20 μmol/L against various bacterial strains.
AnticancerDemonstrated significant cytotoxicity against NCI-H460, HepG2, and HCT-116 cell lines with varying IC50 values.
NeuropharmacologyEnhanced affinity towards adenosine receptors was observed with modifications to the imidazo[1,2-a]pyridine structure.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogenic microorganisms. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-methylpyridine
  • 2-Amino-5-bromo-3-methylpyridine
  • Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine atoms at the 6 and 8 positions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1427460-90-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The presence of bromine atoms in its structure enhances its reactivity and biological interactions.

  • Molecular Formula : C9_9H6_6Br2_2N2_2O2_2
  • Molar Mass : 333.96 g/mol
  • Structural Characteristics : The compound features a dibrominated imidazo[1,2-a]pyridine core with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit bacterial growth. For instance, compounds with similar structures have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has been suggested that similar compounds can inhibit heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The inhibition of HPSE1 could lead to reduced tumor metastasis and improved outcomes in proteinuric kidney diseases .

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial effects of various imidazo[1,2-a]pyridine derivatives against a range of bacteria.
    • Results indicated that modifications at the bromine positions significantly affected antimicrobial potency.
  • Inhibition of Heparanase :
    • Research focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives showed that introducing bromine atoms at specific positions enhanced HPSE1 inhibition.
    • The findings suggest potential therapeutic applications in cancer treatment .
  • Cytotoxicity Evaluation :
    • A cytotoxicity assay was performed on several cancer cell lines (e.g., MCF-7 and HeLa).
    • The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCytotoxicity
6-Bromoimidazo[1,2-a]pyridineModerateLowLow
5-Methylimidazo[1,2-a]pyridineLowModerateModerate
This compound HighHighHigh

Q & A

Q. What are the recommended synthetic routes for 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization of α-haloketones with aminopyridine precursors. For brominated derivatives like this compound, a two-step approach is advised:

Core Formation : React 2-aminonicotinic acid derivatives with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazo[1,2-a]pyridine backbone .

Regioselective Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C to introduce bromine at the 6- and 8-positions. Monitor reaction progress via TLC or LC-MS to avoid over-bromination .

Q. How should researchers characterize this compound analytically?

Key characterization methods include:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group (5-position) typically appears as a singlet (~δ 2.5 ppm), while aromatic protons (6- and 8-positions) show deshielding due to bromine .
  • HRMS : Confirm molecular weight (C₉H₅Br₂N₂O₂; theoretical ~354.87 g/mol). Discrepancies <2 ppm are acceptable, but isotopic patterns must align with Br₂ .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the safety and handling protocols for this compound?

  • Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the carboxylic acid group .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to halogenated waste containers .
  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ <500 mg/kg) and wear PPE (gloves, goggles, lab coat) .

Q. What are the potential research applications of this compound?

  • Pharmaceutical Intermediates : Bromine atoms enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to build bioactive molecules .
  • Fluorescent Probes : The rigid imidazo[1,2-a]pyridine core can be functionalized for imaging agents, as seen in analogous benzodiazepine receptor probes .

Advanced Research Questions

Q. How can regioselective bromination at the 6- and 8-positions be optimized?

Regioselectivity is influenced by:

  • Directing Groups : The 2-carboxylic acid acts as a meta-director, favoring bromination at positions 6 and 7. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
  • Computational Modeling : Employ density functional theory (DFT) to predict bromine addition sites based on electron density maps .
  • Kinetic Control : Lower temperatures (0°C) slow reaction rates, improving selectivity. Validate with single-crystal XRD to confirm substitution patterns .

Q. How should researchers resolve contradictions in spectroscopic data?

Example: Discrepancies in HRMS (<2 ppm error) may arise from:

  • Isotopic Contributions : Bromine (⁷⁹Br/⁸¹Br) creates a doublet peak; verify using isotopic distribution software .
  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) can shift observed m/z. Use ESI-MS in negative ion mode for carboxylic acids .
  • Impurity Interference : Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and reanalyze .

Q. What computational methods support reaction mechanism studies for this compound?

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model bromination transition states and identify rate-determining steps .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction energetics .
  • Machine Learning : Train models on imidazo[1,2-a]pyridine reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

Q. How does substitution at the 5-methyl position influence bioactivity?

  • Steric Effects : Methyl groups enhance metabolic stability but may reduce binding affinity. Compare IC₅₀ values against non-methylated analogs in enzyme assays .
  • Electron-Withdrawing Effects : Bromine atoms increase electrophilicity, facilitating covalent bonding to cysteine residues in target proteins. Validate via X-ray crystallography .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry the compound to remove hydrolytic water .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if decomposition exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.